molecular formula C25H21ClN4O B3500724 2-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-phenylquinoxaline

2-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-phenylquinoxaline

Cat. No. B3500724
M. Wt: 428.9 g/mol
InChI Key: XZXUORQMLLJMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-chlorobenzoyl)-1-piperazinyl]-3-phenylquinoxaline is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as CBPQ or simply quinoxaline. This compound has been found to have a variety of properties that make it useful in scientific research, particularly in the areas of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of CBPQ involves its binding to the dopamine D4 receptor. This binding leads to the activation of downstream signaling pathways that ultimately result in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
CBPQ has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, two brain regions that are involved in the regulation of mood and behavior. It has also been found to increase the activity of certain types of neurons in the prefrontal cortex, which may contribute to its effects on cognition and attention.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBPQ is its high affinity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of CBPQ is its relatively low potency, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on CBPQ. One area of interest is the development of more potent analogs of this compound that could be used in a wider range of experiments. Another area of interest is the study of CBPQ in animal models of psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the development of new imaging techniques that could be used to visualize the binding of CBPQ to the dopamine D4 receptor in vivo could provide valuable insights into the role of this receptor in normal and pathological conditions.

Scientific Research Applications

CBPQ has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood and behavior. This property makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions.

properties

IUPAC Name

(4-chlorophenyl)-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O/c26-20-12-10-19(11-13-20)25(31)30-16-14-29(15-17-30)24-23(18-6-2-1-3-7-18)27-21-8-4-5-9-22(21)28-24/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXUORQMLLJMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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